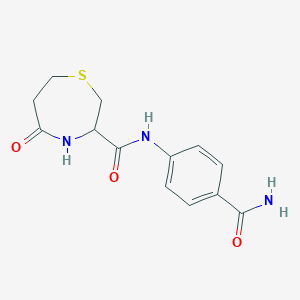

N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c14-12(18)8-1-3-9(4-2-8)15-13(19)10-7-20-6-5-11(17)16-10/h1-4,10H,5-7H2,(H2,14,18)(H,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDGTFNFGRQEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzoyl chloride with thiazepane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial production, the synthesis route is optimized for higher yields and cost-effectiveness. This often involves the use of catalytic hydrogenation and other advanced techniques to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to maintain the integrity of the thiazepane ring and the functional groups attached to it.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and carboxamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The structural uniqueness of N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide lies in its carbamoylphenyl substituent, which distinguishes it from analogs like N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (). Below is a comparative analysis:

Table 1: Key Structural and Hypothesized Functional Differences

| Parameter | This compound | N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |

|---|---|---|

| Substituent on Phenyl | Carbamoyl (-CONH₂) | Isopropyl (-CH(CH₃)₂) |

| Polarity | High (due to -CONH₂) | Low (hydrophobic alkyl chain) |

| Molecular Weight | 293.34 g/mol | 290.38 g/mol |

| Hypothesized Solubility | Enhanced aqueous solubility | Likely lipid-soluble |

| Potential Bioactivity | Targets polar binding pockets (e.g., kinases, receptors) | May favor membrane-associated targets |

Key Insights :

Substituent-Driven Polarity : The carbamoyl group in the subject compound introduces hydrogen-bonding capacity, which may enhance interactions with polar residues in enzymatic active sites. In contrast, the isopropyl group in the analog prioritizes hydrophobic interactions .

Target Selectivity : The carbamoylphenyl variant is hypothesized to exhibit greater selectivity for cytosolic targets (e.g., JAK/STAT kinases), while the isopropyl analog may favor transmembrane proteins like GPCRs or ion channels .

Biological Activity

N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring, which contributes to its distinct chemical and biological properties. The IUPAC name is this compound, and its molecular formula is .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties by inhibiting the main protease of SARS-CoV-2. This inhibition disrupts viral replication within host cells, making it a candidate for therapeutic development against COVID-19 .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies suggest that it may inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory responses .

Biological Activity Summary Table

Antiviral Efficacy

In a study focused on the antiviral activity of thiazepane derivatives, this compound was evaluated for its ability to inhibit SARS-CoV-2 replication. The results demonstrated significant inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent against COVID-19 .

Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of various thiazepane derivatives. The compound exhibited significant inhibition of LPS-induced pro-inflammatory cytokine expression in macrophage cell lines (J774A.1). The administration of this compound in vivo improved symptoms in models of acute lung injury (ALI) and sepsis by reducing lung inflammation and enhancing survival rates .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing regimens.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Mechanistic Studies : Delving deeper into the molecular mechanisms underlying its biological effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A key intermediate, (R)-5-oxo-1,4-thiazepane-3-carboxylic acid, is prepared via cyclization of methyl acrylate with L-cysteine under alcoholic conditions, followed by ammonia-mediated cyclization. The final coupling of the carboxylic acid with 4-carbamoylaniline is achieved using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF as a solvent, requiring reflux conditions for optimal amide bond formation. Reaction yields (e.g., 15% for analogous compounds) highlight the need for optimization of stoichiometry and solvent systems .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : Analyze the - and -NMR spectra for diagnostic signals, such as the thiazepane ring protons (δ 3.0–4.5 ppm) and carboxamide carbonyl (δ ~170 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, with expected [M+H] peaks.

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm).

Cross-validation with X-ray crystallography (e.g., SHELX refinement) is recommended for absolute configuration determination .

Q. What preliminary bioactivity screening strategies are applicable to this compound?

- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., COX-2, HDAC) due to structural similarities to bioactive thiazepane derivatives. Use in vitro models (e.g., cancer cell lines) to assess antiproliferative activity via MTT assays. For antimicrobial potential, employ broth microdilution methods against Gram-positive/negative bacteria. Dose-response curves and IC calculations are critical for prioritizing follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the 4-carbamoylphenyl group (e.g., halogenation, methoxy groups) to modulate electron density and steric effects.

- Ring Expansion/Contraction : Compare bioactivity of 1,4-thiazepane derivatives with 1,4-oxazepane or piperidine analogs to assess ring size impact.

- Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsomes and permeability via Caco-2 assays.

Computational docking (e.g., AutoDock Vina) against targets like SARS-CoV-2 spike glycoprotein can guide rational design .

Q. What crystallographic techniques are most effective for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using the SHELX suite is the gold standard. Key steps include:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for disordered regions).

WinGX can assist in data integration and visualization .

Q. How can researchers address contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Model-Specific Factors : Compare cell line genetic backgrounds (e.g., p53 status in cancer models) or bacterial strain resistance profiles.

- Assay Conditions : Standardize variables like serum concentration, incubation time, and solvent controls (e.g., DMSO cytotoxicity thresholds).

- Orthogonal Validation : Confirm enzyme inhibition via fluorescence-based assays if colorimetric methods yield inconsistencies.

Meta-analysis of analogous compounds (e.g., triazine derivatives) can identify structural determinants of activity variability .

Q. What computational approaches are suitable for predicting the drug-likeness of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate LogP, solubility, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., HDAC inhibitors) with GROMACS or AMBER.

- QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA) and H-bond donors/acceptors.

Cross-reference with databases like ChEMBL for known thiazepane pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.